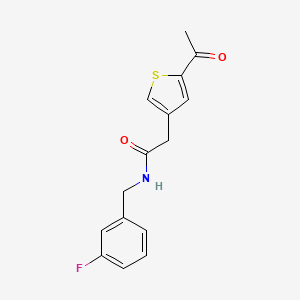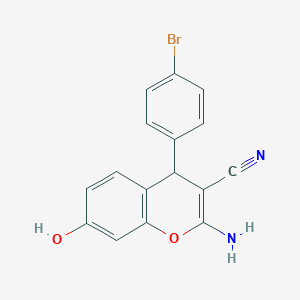![molecular formula C19H14BrClN2OS B4924566 N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide](/img/structure/B4924566.png)
N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide, also known as BAY 11-7082, is a chemical compound widely used in scientific research. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide involves the inhibition of the activation of NF-κB. This compound acts by inhibiting the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This results in the inhibition of the translocation of NF-κB to the nucleus and the subsequent inhibition of the transcription of genes involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects
N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in various cell types. N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide 11-7082 has also been found to induce apoptosis in cancer cells by activating caspases and inhibiting the anti-apoptotic protein Bcl-2. Moreover, this compound has been found to inhibit the replication of various viruses, including HIV, hepatitis B virus, and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide has several advantages for lab experiments. This compound is readily available and can be synthesized in high purity and high yield. Moreover, this compound exhibits a broad spectrum of biological activities, making it a versatile tool for studying various biological processes. However, the use of this compound has some limitations. N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide 11-7082 has been found to exhibit some toxicity and can induce cell death at high concentrations. Moreover, this compound can interfere with the activity of other proteins that are regulated by NF-κB, leading to off-target effects.
Orientations Futures
N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide has several potential future directions for scientific research. This compound can be further studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Moreover, the mechanism of action of this compound can be further elucidated to identify new targets for drug development. Furthermore, the use of this compound can be explored in combination with other drugs to enhance its therapeutic efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide involves the reaction of 5-chloro-1-naphthoic acid with thionyl chloride to form 5-chloro-1-naphthoyl chloride. This intermediate is then reacted with 4-bromo-2-methylaniline to produce the desired compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide has been widely used in scientific research. This compound has been found to exhibit anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide 11-7082 has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. Moreover, this compound has been found to exhibit anti-viral properties by inhibiting the replication of viruses.
Propriétés
IUPAC Name |
N-[(4-bromo-2-methylphenyl)carbamothioyl]-5-chloronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2OS/c1-11-10-12(20)8-9-17(11)22-19(25)23-18(24)15-6-2-5-14-13(15)4-3-7-16(14)21/h2-10H,1H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXNWSGAHJMEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=S)NC(=O)C2=CC=CC3=C2C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromo-2-methylphenyl)carbamothioyl]-5-chloronaphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-{2-[(4-nitrobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4924493.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4924496.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4924501.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4924509.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4924518.png)
![methyl 4-{[3-({[4-(1H-pyrazol-5-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4924524.png)
![3-amino-N~2~-(4-bromophenyl)-6-methyl-N~5~-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B4924526.png)
![1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4924540.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4924543.png)
![1-cyclohexyl-2-(2,6-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4924549.png)

![4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B4924561.png)
